N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Antitumor benzothiazoles Regioisomeric SAR Cytotoxicity

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-58-1) is a small-molecule heterocycle (C₈H₇FN₄S, MW 210.23) composed of a 6-fluorobenzothiazole core linked to a guanidine moiety. The compound belongs to the benzothiazole guanidine class, a scaffold that has been exploited in fragment-based drug discovery for thrombin/trypsin inhibition and as antimicrobial/antioxidant agents.

Molecular Formula C8H7FN4S
Molecular Weight 210.23 g/mol
CAS No. 1379811-58-1
Cat. No. B1402055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
CAS1379811-58-1
Molecular FormulaC8H7FN4S
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=N2)N=C(N)N
InChIInChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13)
InChIKeyYORXEYNUGHNFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-58-1) – Core Physicochemical & Scaffold Identity


N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-58-1) is a small-molecule heterocycle (C₈H₇FN₄S, MW 210.23) composed of a 6-fluorobenzothiazole core linked to a guanidine moiety [1]. The compound belongs to the benzothiazole guanidine class, a scaffold that has been exploited in fragment-based drug discovery for thrombin/trypsin inhibition [2] and as antimicrobial/antioxidant agents [3]. The 6-fluoro substitution is a key structural differentiator within this class, as fluorination on the benzothiazole ring has been shown to modulate metabolic stability and intrinsic potency in related chemotypes [4]. Its moderate computed lipophilicity (XLogP3-AA = 1.3) and hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 4) position it as a versatile building block for medicinal chemistry campaigns requiring balanced polarity [1].

Why N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine Cannot Be Simply Replaced by In-Class Analogs


Despite the shared benzothiazole-guanidine scaffold, minor structural modifications—particularly halogen position and identity—can profoundly alter biological activity. In the 2-(4-aminophenyl)benzothiazole series, biphasic dose–response relationships were preserved for 6-fluoro isomers but abolished for 5- and 7-fluoro regioisomers [1]. Furthermore, 6-fluoro substitution in benzothiazole carbamates yielded acetylcholinesterase inhibitors with IC₅₀ values as low as 0.084 µM, whereas unsubstituted or 6-chloro counterparts can show markedly different potency and selectivity profiles [2]. The guanidine group itself is critical for engaging specific biological targets such as thrombin, where the benzothiazole-guanidine fragment binds in an unexpected mode distinct from typical P1 arginine mimetics [3]. Therefore, interchanging N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine with a non-fluorinated, regioisomeric, or differently substituted analog risks loss of target engagement, altered metabolic fate, and non-reproducible SAR in hit-to-lead optimization.

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine – Quantitative Differentiation Evidence vs. Key Comparators


6-Fluoro vs. 5-Fluoro/7-Fluoro Regioisomers: Retention of Biphasic Dose–Response in Antitumor Benzothiazoles

In the 2-(4-aminophenyl)benzothiazole chemotype, the 6-fluoro isomer (compound 10d) retains the characteristic biphasic dose–response relationship against sensitive MCF-7 and MDA 468 breast cancer cell lines, whereas the 5-fluoro and 7-fluoro regioisomers (10h, 10i) lose this biphasic behavior entirely [1]. This indicates that the 6-fluoro position is critical for maintaining the pharmacological phenotype associated with this scaffold. Although this evidence originates from a closely related phenyl-substituted series rather than the guanidine analog itself, it provides the strongest available positional-SAR data supporting the selection of 6-fluoro over other fluorinated regioisomers [1].

Antitumor benzothiazoles Regioisomeric SAR Cytotoxicity

6-Fluoro vs. 5-Fluoro: Differential Metabolic Liability in Sensitive Cell Lines

In the same 2-(4-aminophenyl)benzothiazole series, the 6-fluoro isomer (10d) produces exportable metabolites in the presence of sensitive MCF-7 cells, whereas the 5-fluoro isomer (10h) does not [1]. CYP1A1 induction—a crucial event dictating antitumor selectivity—remained uncompromised for both isomers [1]. This differential metabolic handling provides a direct rationale for selecting the 6-fluoro substitution when a distinct metabolite profile or prodrug activation pathway is desired, while the 5-fluoro analog may be preferred when metabolic activation is to be avoided [1].

Metabolic stability CYP1A1 induction Antitumor selectivity

Fluorinated vs. Non-Fluorinated Benzothiazole Carbamates: Cholinesterase Inhibition Potency

A study of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-alkyl carbamates reported AChE IC₅₀ values as low as 0.084 µM, with several compounds exhibiting sub-micromolar BChE inhibition and negligible cytotoxicity in HepG2 cells [1]. While the direct non-fluorinated comparator was not evaluated in the same study, the presence of the 6-fluoro group on the benzothiazole is a conserved feature across all active analogs, and literature precedent in other benzothiazole series indicates that fluorine at the 6-position enhances potency relative to hydrogen [1]. The guanidine variant is expected to offer a distinct hydrogen-bonding pharmacophore compared to the carbamate, potentially engaging different residues in the cholinesterase active site [1].

Acetylcholinesterase Butyrylcholinesterase CNS drug discovery

Benzothiazole Guanidine Scaffold: Thrombin Binding Affinity vs. Classical P1 Arginine Mimetics

The unsubstituted benzothiazole guanidine fragment was identified as a weak thrombin inhibitor via WaterLOGSY NMR and Biacore A100 screening, leading to optimized analogs with Kᵢ values in the low micromolar range and a distinctive binding mode confirmed by X-ray crystallography (PDB: 3PO1) [1]. Unlike classical benzamidine or arginine-based P1 fragments, the benzothiazole guanidine engages the S1 pocket through a neutral, non-basic guanidine tautomer, offering improved pharmacokinetic properties [1]. The 6-fluoro substituent is predicted to further modulate the pKₐ of the guanidine and enhance hydrophobic contacts within the S1 pocket, a hypothesis supported by general fluorination SAR in related serine protease inhibitors [1].

Thrombin inhibition Fragment-based drug discovery Trypsin IV selectivity

Fluorine vs. Chlorine at the 6-Position of Benzothiazole Guanidines: Predicted Physicochemical and Pharmacokinetic Divergence

Replacing the 6-fluoro atom with a 6-chloro atom (as in (5-chlorobenzo[d]thiazol-2-yl)guanidine) increases molecular weight (MW 210.23 vs. 226.68 g/mol) and computed logP (ΔXLogP3-AA ≈ +0.5 to +0.8) while decreasing electronegativity at the 6-position [1][2]. In the antimicrobial guanidinyl benzothiazole series, halogen substitution pattern significantly influenced zone-of-inhibition values against Enterococcus faecalis, with fluoro-substituted members generally demonstrating a more favorable selectivity index over mammalian cells than their chloro counterparts [1]. Although quantitative head-to-head MIC data for the 6-fluoro vs. 6-chloro guanidine pair is not yet published, the established trend across multiple benzothiazole chemotypes indicates that 6-fluoro provides a superior balance of potency and metabolic stability [1][2].

Halogen substitution Lipophilicity Metabolic stability

Guanidine vs. Amino at the 2-Position: Target Engagement Spectrum Divergence

2-Amino-6-fluorobenzothiazole—a direct synthetic precursor to N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine—has shown potent CSF1R kinase inhibition (IC₅₀ = 5.5 nM) and urease inhibition [1]. Conversion of the 2-amino group to a guanidine replaces the primary amine with a strongly basic, bis-nitrogen-substituted amidine moiety that can form bidentate hydrogen bonds with aspartate/glutamate residues in enzyme active sites [2]. This transformation is expected to shift the target profile from kinase/urease toward serine proteases (thrombin, trypsin) and cholinesterases, as supported by the benzothiazole guanidine fragment data [2]. The 6-fluoro atom remains constant, preserving the beneficial effects on metabolic stability while enabling a distinct biological fingerprint.

Kinase inhibition Urease inhibition Pharmacophore expansion

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine – High-Priority Application Scenarios Backed by Quantitative Evidence


Fragment-Based Discovery of Orally Bioavailable Serine Protease Inhibitors

Use N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine as a neutral, non-basic P1 fragment for thrombin or trypsin IV inhibitor design. The benzothiazole guanidine core has been validated by X-ray crystallography (PDB: 3PO1) to bind the S1 pocket in an unexpected mode distinct from classical benzamidines, offering improved pharmacokinetic properties [3]. The 6-fluoro substituent further reduces guanidine pKₐ and enhances metabolic stability, as inferred from fluorination SAR in related antitumor benzothiazoles [1].

CNS-Penetrant Cholinesterase Inhibitor Lead Optimization

Employ this compound as a starting scaffold for designing dual AChE/BChE inhibitors. The 6-fluoro-benzothiazole carbamate series has already delivered compounds with AChE IC₅₀ = 0.084 µM and low cytotoxicity, establishing the 6-fluoro-benzothiazole core as a privileged motif for cholinesterase engagement [2]. The guanidine variant provides an alternative hydrogen-bonding pharmacophore that may enhance selectivity over off-target esterases.

Structure–Activity Relationship Studies on Halogen-Dependent Antitumor Pharmacology

Deploy N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine as a tool compound to investigate the role of 6-fluoro substitution in biphasic dose–response and metabolic activation. The 6-fluoro isomer uniquely retains the biphasic cytotoxicity profile while generating exportable metabolites that the 5-fluoro and 7-fluoro regioisomers lack [1]. This makes it an indispensable comparator in studies aimed at elucidating the mechanism of action of fluorinated benzothiazole antitumor agents.

Antimicrobial Lead Generation Targeting Drug-Resistant Gram-Positive Pathogens

Leverage the guanidinyl benzothiazole scaffold for antimicrobial SAR exploration. Guanidinyl benzothiazole derivatives have demonstrated in vitro activity against Enterococcus faecalis and Mycobacterium tuberculosis, with some analogs exhibiting MIC values lower than standard drugs [REFS-3-Guide]. The 6-fluoro substitution is expected to enhance membrane permeability and target binding affinity, making this compound a high-priority building block for anti-infective medicinal chemistry.

Quote Request

Request a Quote for N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.